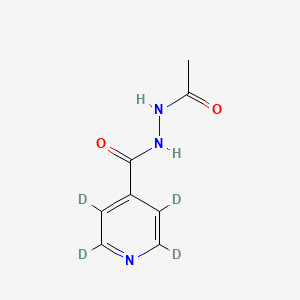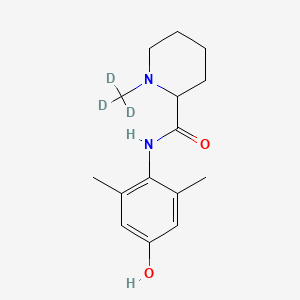
アセチルイソニアジド-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyl Isoniazid-d4 is a deuterated form of Acetyl Isoniazid, which is a metabolite of Isoniazid. Isoniazid is a first-line anti-tubercular drug used in the treatment and prevention of tuberculosis. The deuterated form, Acetyl Isoniazid-d4, is often used as an internal standard in mass spectrometry due to its stable isotopic labeling, which aids in the accurate quantification of Isoniazid and its metabolites in biological samples .
科学的研究の応用
Acetyl Isoniazid-d4 has broad applications in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry for the accurate quantification of Isoniazid and its metabolites.
Biology: Employed in studies to understand the metabolic pathways of Isoniazid.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to monitor drug levels and adherence in tuberculosis treatment.
Industry: Applied in the development and validation of analytical methods for drug testing and quality control
作用機序
Target of Action
Acetyl Isoniazid-d4, a derivative of Isoniazid, primarily targets organisms of the genus Mycobacterium, specifically Mycobacterium tuberculosis, Mycobacterium bovis, and Mycobacterium kansasii . These organisms are the causative agents of tuberculosis, a serious infectious disease. The drug’s high specificity makes it ineffective against other microorganisms .
Mode of Action
Acetyl Isoniazid-d4, like Isoniazid, is a prodrug that must be activated by bacterial catalase . The activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex . This interaction leads to significant changes in the targeted organisms, disrupting their normal functions and leading to their eventual death.
Biochemical Pathways
The primary biochemical pathway affected by Acetyl Isoniazid-d4 involves the inhibition of mycolic acid synthesis, which interferes with cell wall synthesis . This disruption leads to a bactericidal effect, killing the bacteria. Additionally, Acetyl Isoniazid-d4 disrupts DNA, lipid, carbohydrate, and nicotinamide adenine dinucleotide (NAD) synthesis and/or metabolism .
Pharmacokinetics
The pharmacokinetics of Acetyl Isoniazid-d4, similar to Isoniazid, involves its metabolism to acetyl isoniazid by N-acetyl transferase 2 (NAT2) . The acetyl isoniazid produced in this pathway is then hydrolyzed by amidase to acetyl hydrazine . These processes play a crucial role in determining the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which in turn impact its bioavailability .
Result of Action
The molecular and cellular effects of Acetyl Isoniazid-d4’s action primarily involve the disruption of the targeted organisms’ normal functions. By inhibiting mycolic acid synthesis and disrupting various metabolic processes, the drug causes significant damage to the bacteria, leading to their death .
Action Environment
The action, efficacy, and stability of Acetyl Isoniazid-d4 can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as NAT2, can affect the metabolism and activation of the drug . Additionally, patient non-compliance to existing drug regimens can result in the emergence of drug-resistant strains, affecting the drug’s efficacy .
生化学分析
Biochemical Properties
Acetyl Isoniazid-d4 interacts with various enzymes and proteins in biochemical reactions. The primary metabolic pathway for Isoniazid, the parent compound of Acetyl Isoniazid-d4, involves its transformation into Acetyl Isoniazid by N-acetyltransferase 2 (NAT2) . This acetylation process reduces the therapeutic effectiveness of Isoniazid .
Cellular Effects
Acetyl Isoniazid-d4, like Isoniazid, may have significant effects on various types of cells and cellular processes. Isoniazid and its metabolites are associated with hepatotoxicity and treatment outcomes in patients who receive antituberculosis therapy
Molecular Mechanism
The molecular mechanism of Acetyl Isoniazid-d4 is closely related to that of Isoniazid. Isoniazid is a prodrug activated by the intracellular KatG enzyme of Mycobacterium tuberculosis. The activated drug hinders cell wall biosynthesis by inhibiting the InhA protein . Acetylation of Isoniazid by NAT2 to form Acetyl Isoniazid is a key step in its metabolic pathway .
Temporal Effects in Laboratory Settings
Methods have been developed for the simultaneous quantification of Isoniazid and its metabolites, including Acetyl Isoniazid, in plasma samples .
Dosage Effects in Animal Models
The effects of Acetyl Isoniazid-d4 at different dosages in animal models have not been extensively studied. Research on Isoniazid has shown that its plasma concentrations can influence treatment outcomes .
Metabolic Pathways
Acetyl Isoniazid-d4 is involved in the metabolic pathways of Isoniazid. Isoniazid is primarily metabolized into Acetyl Isoniazid by NAT2 . A portion of Acetyl Isoniazid is further converted to acetylhydrazine by amidase-catalyzed hydrolysis .
Transport and Distribution
The transport and distribution of Acetyl Isoniazid-d4 within cells and tissues are not well-documented. The transport and distribution of Isoniazid, the parent compound, have been studied. Isoniazid and its metabolites are potentially associated with hepatotoxicity and treatment outcomes in patients who receive antituberculosis therapy .
Subcellular Localization
The acetylation of proteins, a process similar to the formation of Acetyl Isoniazid-d4 from Isoniazid, can affect protein functions through diverse mechanisms, including regulating protein stability, enzymatic activity, subcellular localization, and crosstalk with other post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: Acetyl Isoniazid-d4 can be synthesized by reacting Acetyl Isoniazid with a deuterated reagent. The specific steps involve chemical synthesis in a laboratory setting, where Acetyl Isoniazid undergoes deuteration to replace hydrogen atoms with deuterium .
Industrial Production Methods: The industrial production of Acetyl Isoniazid-d4 involves large-scale chemical synthesis using deuterated reagents. The process ensures high purity and precise isotopic labeling, which is crucial for its application in analytical methods .
化学反応の分析
Types of Reactions: Acetyl Isoniazid-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isonicotinic acid derivatives, while reduction may produce hydrazine derivatives .
類似化合物との比較
Isoniazid: The parent compound used in tuberculosis treatment.
Acetyl Isoniazid: The non-deuterated form of Acetyl Isoniazid-d4.
N-acetyl Isoniazid: Another metabolite of Isoniazid.
Uniqueness: Acetyl Isoniazid-d4 is unique due to its stable isotopic labeling, which makes it an invaluable internal standard in mass spectrometry. This labeling allows for precise quantification and monitoring of Isoniazid and its metabolites in biological samples, enhancing the accuracy of pharmacokinetic and pharmacodynamic studies .
特性
IUPAC Name |
N'-acetyl-2,3,5,6-tetradeuteriopyridine-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-6(12)10-11-8(13)7-2-4-9-5-3-7/h2-5H,1H3,(H,10,12)(H,11,13)/i2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBGNAKQQUWBQV-QFFDRWTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1C(=O)NNC(=O)C)[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-acetyl-D-[2-13C]glucosamine](/img/structure/B583412.png)
![1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene](/img/structure/B583413.png)
![1,4-Diazaspiro[bicyclo[3.2.0]heptane-3,1'-cyclopropane]](/img/structure/B583414.png)


![Ochratoxin C-[d5]](/img/structure/B583422.png)
![N-[2-13C]Acetyl-D-glucosamine](/img/structure/B583423.png)
![N-[1,2-13C2]Acetyl-D-glucosamine](/img/structure/B583424.png)

![3h-[1,2]Oxathiolo[4,3-c]pyridine](/img/structure/B583427.png)
